Cas no 1804155-67-6 (3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)

3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid
-
- インチ: 1S/C12H11ClF2O4/c13-2-1-9(16)6-3-7(10(17)12(18)19)5-8(4-6)11(14)15/h3-5,10-11,17H,1-2H2,(H,18,19)
- InChIKey: ISEPDRFPBHJDBR-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1=CC(C(F)F)=CC(C(C(=O)O)O)=C1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 338
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 74.6
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025532-1g |
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid |
1804155-67-6 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid 関連文献
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acidに関する追加情報
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic Acid: A Comprehensive Overview
3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid is a highly specialized organic compound with the CAS registry number 1804155-67-6. This compound belongs to the class of mandelic acids, which are derivatives of alpha-hydroxybenzoic acid, and it incorporates unique functional groups that confer it with distinctive chemical properties. The presence of a chloropropanoyl group and a difluoromethyl group makes this compound a valuable molecule in various chemical and pharmaceutical applications.
The synthesis of 3-(3-chloropropanoyl)-5-(difluoromethyl)mandelic acid involves a series of carefully designed reactions, including Friedel-Crafts acylation and subsequent fluorination processes. Recent advancements in catalytic methodologies have enabled the efficient production of this compound with high purity, ensuring its suitability for research and industrial applications. The compound's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing insights into its molecular geometry and electronic properties.
One of the most promising applications of 3-(3-chloropropanoyl)-5-(difluoromethyl)mandelic acid lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the development of novel pharmaceutical agents, particularly in the field of oncology. Studies have shown that this compound exhibits selective cytotoxicity against cancer cells, making it a candidate for further drug development. Additionally, its fluorinated moiety enhances its pharmacokinetic properties, such as bioavailability and metabolic stability.
In the realm of materials science, 3-(3-chloropropanoyl)-5-(difluoromethyl)mandelic acid has been investigated for its ability to form self-assembled monolayers on various substrates. These monolayers exhibit unique surface properties, including hydrophobicity and resistance to protein adsorption, which are highly desirable in biomedical devices and sensors. Recent experiments have demonstrated that these monolayers can be functionalized further to create surfaces with tailored functionalities for specific applications.
The environmental impact of 3-(3-chloropropanoyl)-5-(difluoromethyl)mandelic acid has also been a topic of interest. Studies on its biodegradation pathways have revealed that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in the environment. This finding is particularly significant for industries involved in large-scale production or utilization of this compound, as it aligns with global sustainability goals.
From a regulatory standpoint, 3-(3-chloropropanoyl)-5-(difluoromethyl)mandelic acid is classified as a non-hazardous chemical under most international guidelines. Its handling and storage requirements are well-documented, ensuring safe practices across various industrial settings. However, adherence to standard safety protocols remains essential to prevent any unintended exposure or contamination.
In conclusion, 3-(3-chloropropanoyl)-5-(difluoromethyl)mandelic acid (CAS No. 1804155-67-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the scientific community is expected to grow further.
1804155-67-6 (3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid) 関連製品
- 1854291-18-1(benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate)
- 72487-07-1((1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol)
- 2228771-90-0(2-methyl-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-ol)
- 1706452-17-6(6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride)
- 1807247-84-2(Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate)
- 2171869-03-5(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid)
- 2171759-15-0(3-(4-aminopiperidin-4-yl)thian-3-ol)
- 22078-90-6((5-Phenyl-furan-2-yl)-methanol)
- 2034468-73-8(N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride)
- 2227990-19-2(4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic Acid)




